Cas no 76469-41-5 (2,3,5-Trifluoropyridine)

2,3,5-Trifluoropyridine structure
2,3,5-Trifluoropyridine structure
Product Name:2,3,5-Trifluoropyridine
Número CAS:76469-41-5
MF:C5H2F3N
Megavatios:133.071291446686
MDL:MFCD03001162
CID:59790
PubChem ID:2783287
Update Time:2025-04-18

2,3,5-Trifluoropyridine Propiedades químicas y físicas

Nombre e identificación

    • 2,3,5-Trifluoropyridine
    • 2,3,5-trifluoro-pyridine
    • CS-W011084
    • SY050276
    • T2778
    • FT-0601995
    • A838716
    • J-506892
    • SB52311
    • MFCD03001162
    • Pyridine, 2,3,5-trifluoro-
    • JKVOXNTXYMXDHN-UHFFFAOYSA-N
    • SCHEMBL781323
    • DTXSID80382558
    • AM20070072
    • AC-24484
    • AKOS005064122
    • 76469-41-5
    • EN300-98136
    • DS-1210
    • DB-024237
    • BBL103006
    • STL556815
    • MDL: MFCD03001162
    • Renchi: 1S/C5H2F3N/c6-3-1-4(7)5(8)9-2-3/h1-2H
    • Clave inchi: JKVOXNTXYMXDHN-UHFFFAOYSA-N
    • Sonrisas: FC1C(=NC=C(C=1)F)F
    • Brn: 6385503

Atributos calculados

  • Calidad precisa: 133.01400
  • Masa isotópica única: 133.014
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 0
  • Complejidad: 98.2
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: 1.5
  • Superficie del Polo topológico: 12.9A^2

Propiedades experimentales

  • Color / forma: 无色液体。
  • Denso: 1,499 g/cm3
  • Punto de fusión: No data available
  • Punto de ebullición: 102°C(lit.)
  • Punto de inflamación: 30°C
  • índice de refracción: 1.422
  • Coeficiente de distribución del agua: Difficult to mix in water.
  • PSA: 12.89000
  • Logp: 1.49890
  • Disolución: 不溶于水。

2,3,5-Trifluoropyridine Información de Seguridad

2,3,5-Trifluoropyridine Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,3,5-Trifluoropyridine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Matrix Scientific
009192-1g
2,3,5-Trifluoropyridine, 95%
76469-41-5 95%
1g
$34.00 2023-09-09
Matrix Scientific
009192-5g
2,3,5-Trifluoropyridine, 95%
76469-41-5 95%
5g
$108.00 2023-09-09
Matrix Scientific
009192-25g
2,3,5-Trifluoropyridine, 95%
76469-41-5 95%
25g
$235.00 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T820221-25g
2,3,5-Trifluoropyridine
76469-41-5 98.0%
25g
2,123.10 2021-05-17
Chemenu
CM326190-10g
2,3,5-trifluoropyridine
76469-41-5 95%+
10g
$67 2021-08-18
Chemenu
CM326190-25g
2,3,5-trifluoropyridine
76469-41-5 95%+
25g
$116 2021-08-18
Chemenu
CM326190-50g
2,3,5-trifluoropyridine
76469-41-5 95%+
50g
$203 2021-08-18
Chemenu
CM326190-100g
2,3,5-trifluoropyridine
76469-41-5 95%+
100g
$358 2021-08-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T60560-1g
2,3,5-Trifluoropyridine
76469-41-5 98%
1g
¥71.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T60560-5g
2,3,5-Trifluoropyridine
76469-41-5 98%
5g
¥263.0 2023-09-06

2,3,5-Trifluoropyridine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  2 h, rt
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Toluene ;  3 d, rt
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  2 h, rt
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  19.45 h, 343 K
Referencia
Catalytic Hydrodefluorination of Aromatic Fluorocarbons by Ruthenium N-Heterocyclic Carbene Complexes
Reade, Steven P.; et al, Journal of the American Chemical Society, 2009, 131(5), 1847-1861

2,3,5-Trifluoropyridine Raw materials

2,3,5-Trifluoropyridine Preparation Products

2,3,5-Trifluoropyridine Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:76469-41-5)2,3,5-Trifluoropyridine
Número de pedido:A838716
Estado del inventario:in Stock
Cantidad:100.0g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 06:43
Precio ($):246.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:76469-41-5)2,3,5-Trifluoropyridine
A838716
Pureza:99%
Cantidad:100.0g
Precio ($):246.0